

Chiauranib (CS2164): A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chiauranib*
Cat. No.: *B1574309*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiauranib (CS2164) is a novel, orally active small molecule inhibitor targeting multiple kinematic pathways crucial for tumor progression. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of **Chiauranib**. It is designed to serve as a resource for researchers and professionals in the field of oncology drug development.

Introduction

Chiauranib, also known as CS2164, is a multi-target tyrosine kinase inhibitor developed by Chipscreen Biosciences.^{[1][2]} It was discovered through a computer-aided rational drug design approach and has demonstrated potent anti-tumor activity by simultaneously targeting key pathways involved in tumor cell proliferation, angiogenesis, and the tumor microenvironment.^[3] ^[4] **Chiauranib** is currently in late-stage clinical development for various solid tumors, including small cell lung cancer and ovarian cancer.^[2]

Discovery and Synthesis

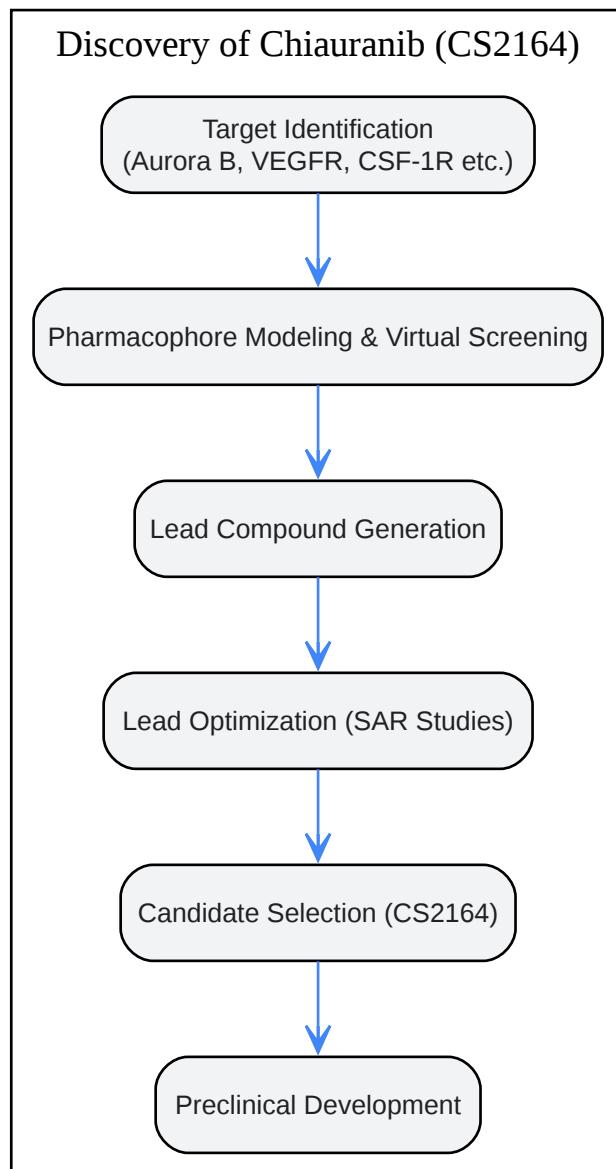
Discovery: A Rational Drug Design Approach

The discovery of **Chiauranib** was guided by a computer-aided rational drug design strategy.^[3] This approach aimed to create a multi-target inhibitor with a specific kinase inhibition profile to

maximize anti-tumor efficacy while minimizing off-target toxicities. The chemical structure of **Chiauranib** is N-(2-aminophenyl)-6-[(7-methoxy-4-quinolinyl)oxy]-1-naphthalenecarboxamide.

[3]

Below is a logical workflow representing the likely computer-aided drug design process employed in the discovery of **Chiauranib**.



[Click to download full resolution via product page](#)

*Discovery Workflow for **Chiauranib** (CS2164)*

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **Chiauranib** is not publicly available in peer-reviewed literature. However, based on its chemical structure, a plausible synthetic route would involve the coupling of a substituted naphthalene carboxylic acid with a substituted aniline derivative.

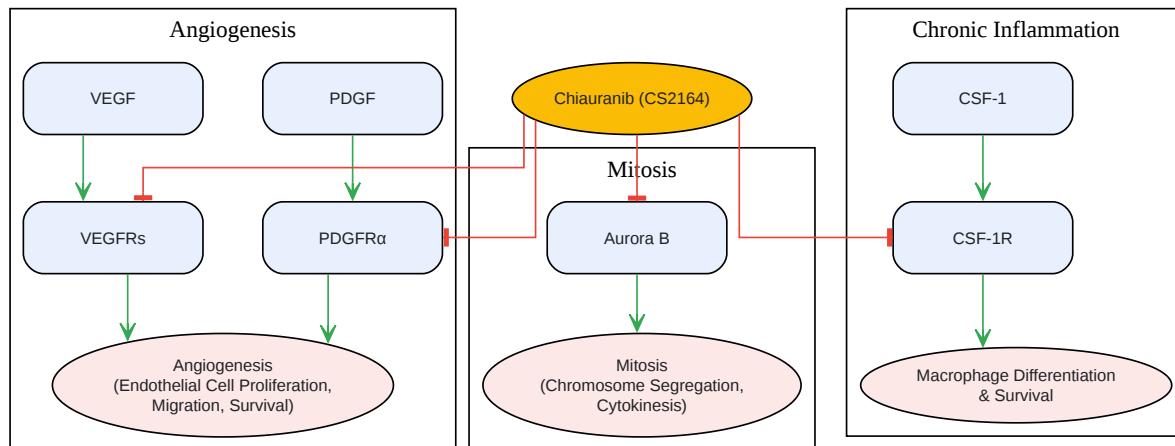
Mechanism of Action

Chiauranib exerts its anti-tumor effects through the highly selective inhibition of multiple protein kinases involved in three critical pathways for cancer progression: tumor angiogenesis, mitosis, and chronic inflammation.[\[3\]](#)

Triple-Pathway Inhibition

- Anti-Angiogenesis: **Chiauranib** potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor alpha (PDGFR α), and c-Kit.[\[5\]](#)[\[6\]](#) This disrupts the signaling cascade that leads to the formation of new blood vessels, which are essential for tumor growth and metastasis.[\[5\]](#)[\[6\]](#)
- Mitotic Inhibition: By targeting Aurora B kinase, **Chiauranib** interferes with the process of cell division (mitosis).[\[5\]](#)[\[6\]](#) This leads to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[\[5\]](#)[\[6\]](#)
- Modulation of the Tumor Microenvironment: **Chiauranib** inhibits Colony-Stimulating Factor 1 Receptor (CSF-1R), a key regulator of macrophage differentiation and function.[\[5\]](#)[\[6\]](#) By targeting CSF-1R, **Chiauranib** can modulate the tumor immune microenvironment, potentially reducing the number of tumor-associated macrophages that promote tumor growth.[\[3\]](#)

The following diagram illustrates the key signaling pathways targeted by **Chiauranib**.



[Click to download full resolution via product page](#)

*Signaling Pathways Inhibited by **Chiauranib***

Preclinical Data In Vitro Kinase Inhibitory Activity

Chiauranib has demonstrated potent inhibitory activity against its target kinases in in vitro assays.

Kinase Target	IC50 (nM)
VEGFR1	1-9
VEGFR2	1-9
VEGFR3	1-9
PDGFR α	1-9
c-Kit	1-9
Aurora B	1-9
CSF-1R	1-9

Table 1: In Vitro Kinase Inhibitory Activity of
Chiauranib.[\[5\]](#)[\[6\]](#)

In Vivo Anti-Tumor Efficacy

In vivo studies using human tumor xenograft models have shown that oral administration of **Chiauranib** leads to significant tumor growth inhibition and regression across a range of cancer types.[\[4\]](#)[\[6\]](#)

Tumor Model	Dose (mg/kg)	Outcome
Colon Cancer (HCT-8)	0.5-40	Remarkable regression or complete inhibition of tumor growth
Liver Cancer (SMMC-7721)	0.5-40	Remarkable regression or complete inhibition of tumor growth
Gastric Cancer (MGC-803)	0.5-40	Remarkable regression or complete inhibition of tumor growth
Lung Cancer (A549)	0.5-40	Remarkable regression or complete inhibition of tumor growth

Table 2: In Vivo Anti-Tumor Efficacy of Chiauranib in Xenograft Models.[\[6\]](#)

Clinical Development

Phase I Clinical Trial

A Phase I dose-escalation study was conducted in patients with advanced solid tumors to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of **Chiauranib**.[\[7\]](#)

Parameter	Value
Maximum Tolerated Dose (MTD)	50 mg/day
Dose-Limiting Toxicity (DLT)	Grade 3 hypertension at 65 mg/day
Common Adverse Events	Fatigue, proteinuria, hematuria, hypothyroidism, hypertriglyceridemia, hypertension

Table 3: Key Findings from the Phase I Clinical Trial of Chiauranib.[\[1\]](#)[\[7\]](#)

Pharmacokinetics

Pharmacokinetic analysis from the Phase I trial revealed that **Chiauranib** has a favorable profile for oral administration.[7]

PK Parameter	Value (at MTD of 50 mg/day)
Time to Peak Plasma Concentration (Tmax)	2 hours (median)
Terminal Half-life (t _{1/2})	25.6 ± 6.73 hours
Accumulation at Steady State	Approximately 2-fold increase in exposure after multiple doses

Table 4: Pharmacokinetic Parameters of Chiauranib in Patients with Advanced Solid Tumors.[1][7]

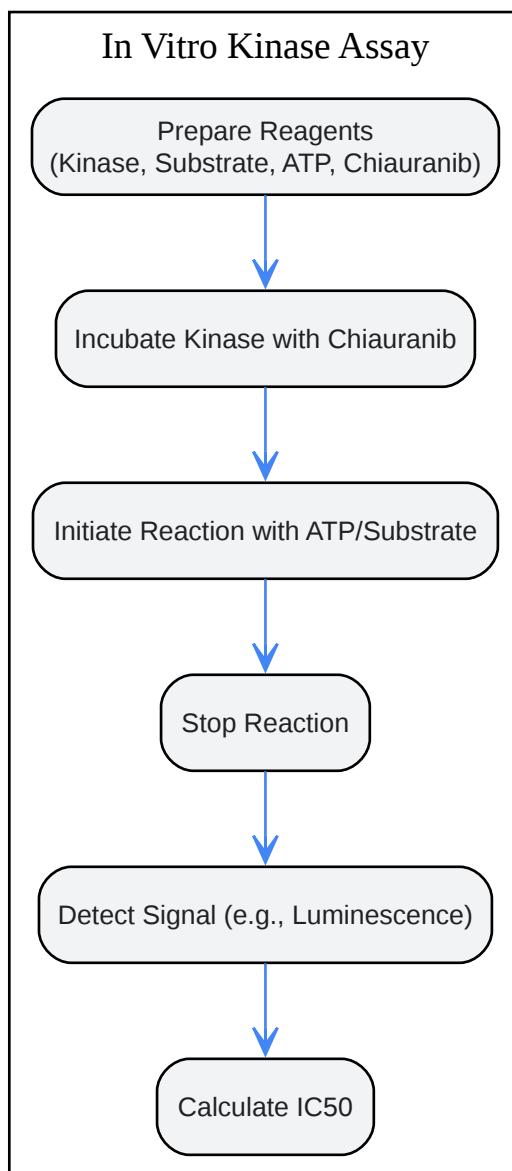
Ongoing Clinical Trials

Chiauranib is currently being evaluated in multiple Phase II and Phase III clinical trials for the treatment of various cancers, including a Phase III trial for small-cell lung cancer.[3][8]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

A general protocol for an in vitro kinase assay to determine the IC₅₀ of **Chiauranib** against a target kinase is outlined below.



[Click to download full resolution via product page](#)

General Workflow for an *In Vitro* Kinase Assay

Materials:

- Recombinant human kinase (e.g., Aurora B, VEGFR2)
- Kinase-specific substrate
- ATP

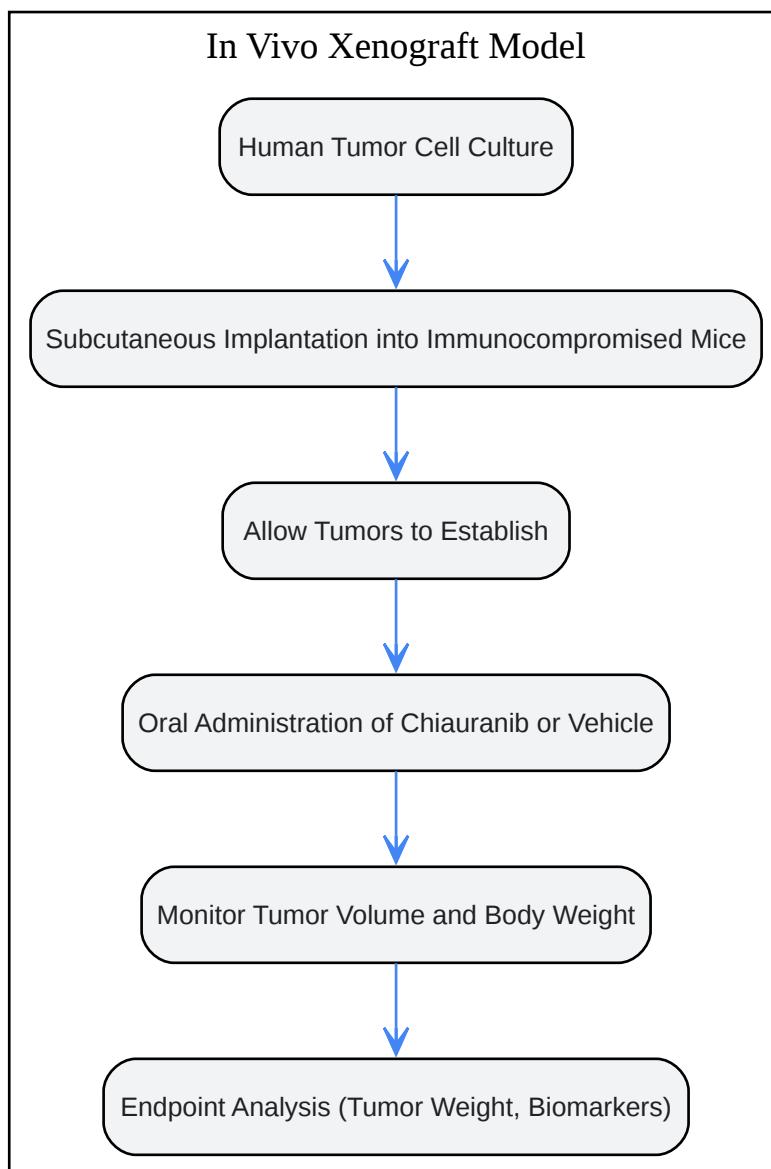
- Assay buffer
- **Chiauranib** (serially diluted)
- Detection reagent (e.g., ADP-Glo™)
- Microplate reader

Procedure:

- Add assay buffer, kinase, and serially diluted **Chiauranib** to the wells of a microplate.
- Incubate to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate at room temperature to allow for phosphorylation.
- Stop the reaction and measure the amount of ADP produced using a detection reagent.
- The signal is measured using a microplate reader.
- IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of **Chiauranib**.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

In Vivo Xenograft Tumor Model (General Protocol)

A general protocol for evaluating the in vivo efficacy of **Chiauranib** in a xenograft tumor model is described below.



[Click to download full resolution via product page](#)

General Workflow for an In Vivo Xenograft Study

Materials:

- Human cancer cell line
- Immunocompromised mice (e.g., nude or SCID)
- **Chiauranib** formulated for oral administration

- Vehicle control
- Calipers for tumor measurement

Procedure:

- Human cancer cells are cultured and harvested.
- The cells are subcutaneously injected into the flank of immunocompromised mice.
- Tumors are allowed to grow to a palpable size.
- Mice are randomized into treatment and control groups.
- **Chiauranib** (or vehicle) is administered orally daily.
- Tumor volume and mouse body weight are measured regularly.
- At the end of the study, mice are euthanized, and tumors are excised and weighed.[13][14]

Conclusion

Chiauranib (CS2164) is a promising multi-target kinase inhibitor with a well-defined mechanism of action that addresses key drivers of tumor growth and progression. Its potent preclinical activity and manageable safety profile in early clinical trials support its continued development as a novel therapeutic option for patients with various solid tumors. The ongoing late-stage clinical trials will further elucidate its efficacy and role in the landscape of cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Chiauranib [chipscreen.com]
- 4. CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chiauranib (Ibcasertib) | 多激酶靶点抑制剂 | MCE [medchemexpress.cn]
- 7. Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 3 Clinical Study of Chiauranib Capsule in Patients With Small-cell Lung Cancer [ctv.veeva.com]
- 9. promega.co.uk [promega.co.uk]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. blossombio.com [blossombio.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Chiauranib (CS2164): A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574309#discovery-and-synthesis-of-chiauranib-cs2164>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com